molecular formula C15H11N3 B073702 Terpyridine CAS No. 1148-79-4

Terpyridine

Cat. No. B073702
CAS RN: 1148-79-4
M. Wt: 233.27 g/mol
InChI Key: DRGAZIDRYFYHIJ-UHFFFAOYSA-N
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Description

Terpyridine (TPy) is a heterocyclic nitrogen-containing compound that has been widely used in various scientific research applications. It is an important building block for the synthesis of a wide range of organic compounds, such as dyes, pharmaceuticals, and catalysts. TPy is also an important component of many biological systems, including proteins, enzymes, and DNA. In recent years, TPy has been widely used in the study of biochemical and physiological processes, as well as in the development of new drugs and medical treatments.

Scientific Research Applications

  • Catalysis and Organometallic Chemistry : Terpyridine and its transition metal complexes are widely used in organometallic catalysis. They catalyze a range of reactions from artificial photosynthesis (water splitting) to organic transformations and polymerization reactions (Winter, Newkome, & Schubert, 2011).

  • Materials Science : In materials science, particularly in photovoltaics, this compound-based compounds play a crucial role. They are also employed in biomedicinal chemistry, for instance, in DNA intercalation (Winter, Newkome, & Schubert, 2011).

  • Surface Modification and Nanotechnology : this compound-functionalized surfaces are used for creating redox-active and electroactive nanoarchitectures. These are vital for applications in nanoelectronics, owing to their charge transport properties (Winter, Hoeppener, Newkome, & Schubert, 2011).

  • Opto-Electronic Devices : Terpyridines are significant in the development of π-conjugated systems for opto-electronic applications, including photovoltaic devices and polymer light-emitting diodes (PLEDs) (Wild, Winter, Schlütter, & Schubert, 2011).

  • Bioinorganic and Medicinal Chemistry : Pt(II) this compound complexes have been studied for their interactions with nucleic acids and proteins, contributing to research in bioinorganic and medicinal chemistry (Cummings, 2009).

  • Fluorescent Sensing and Chiral Discrimination : this compound macrocycles have been used in fluorescent sensing and exhibit good enantioselectivity, making them valuable in chiral discrimination studies (Wong, Huang, Teng, Lee, & Kwong, 2004).

  • Supramolecular Chemistry : this compound-metal complexes contribute significantly to supramolecular chemistry, enabling the construction of complex architectures like Sierpiński triangles and hexagonal gaskets (Wei, He, Shi, & Song, 2019).

  • Antitumor Agents : Recent research has explored terpyridines as potential antitumor agents, studying their mechanisms of action and potency compared to their metal complexes (Musioł, Malecki, Pacholczyk, & Mularski, 2021).

  • Photovoltaic and Light-Emitting Materials : this compound-containing π-conjugated polymers are used in light-emitting and photovoltaic materials, showing significant potential for energy conversion applications (Liu, Shi, & Chen, 2020).

  • Nonlinear Optical (NLO) Properties : this compound-based compounds are studied for their NLO properties, particularly in second harmonic generation, which is important for optical technologies (Janjua, 2018).

Safety and Hazards

According to the safety data sheet, Terpyridine is fatal if swallowed or in contact with skin. It causes skin irritation and serious eye damage. It may also cause respiratory irritation .

Future Directions

Recent progress in the field of terpyridine-based metallosupramolecules has been presented with a specific focus on discrete architectures . The increasing ability to exploit hierarchical self-assembly of complex, higher order supramolecular nanomaterials is discussed .

Mechanism of Action

Target of Action

2,2’:6’,2’'-Terpyridine, also known as Terpyridine, is a tridentate ligand that primarily targets truncated transposase and autolysin . These targets play crucial roles in various biological processes. Truncated transposase is involved in DNA transposition, while autolysin is an enzyme that breaks down bacterial cell walls.

Mode of Action

This compound interacts with its targets by forming complexes due to the presence of three near-coplanar nitrogen donor atoms . This interaction results in changes in the biochemical processes involving the targets.

Biochemical Pathways

It has been found that this compound and its complexes can have significant effects in the field of supramolecular and macromolecular chemistry, as well as electrochemistry . It is also used in the synthesis of chiral derivatives for asymmetric catalysis .

Pharmacokinetics

It is known that this compound is a solid compound

Result of Action

It has been found that this compound and its complexes can exhibit colorimetric and fluorescent responses to certain ions in an organic solvent . This suggests that this compound may have potential applications in sensing and detection technologies.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that this compound is almost insoluble in water at room temperature, but it can dissolve in organic solvents such as ethanol, chloroform, and dimethylformamide . This suggests that the solvent environment can significantly affect the action of this compound.

properties

IUPAC Name

2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H11N3/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGAZIDRYFYHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27269-04-1 (diperchlorate)
Record name 2,2',2''-Terpyridine
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DSSTOX Substance ID

DTXSID2061567
Record name 2,2':6',2''-Terpyridine
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Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

1148-79-4
Record name 2,2′:6′,2′′-Terpyridine
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Record name 2,2',2''-Terpyridine
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Record name Tripyridyl
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Record name 2,2':6',2''-Terpyridine
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Record name 2,2':6',2''-Terpyridine
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Record name 2,2':6',2''-terpyridine
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Record name 2,2':6',2''-TERPYRIDINE
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Synthesis routes and methods I

Procedure details

Inside the glove box, 130 mg of PDI-Br (1 eq, Mw=665.62 gr/mole, n=1.95×104 mole) were weighed in a clean vial. 14.65 mg of Pd2(DBA)3, (0.05 eq) (10% mole, Mw=915.72 gr/mole, n=1.6×10−5 mole) & 10% mole of tri-(t-Butyl)phosphine (6.75 mg, Mw=211.3902 gr/mole) were added to PDI-Br dissolved in 10 ml of toluene. The mixture was stirred for 5 min & then added dropwise to a toluenic solution of Terpy-acetylene-tributylTin. According to the TLC, the reaction is completed in 2 h. Silica gel column chromatography resulted in 231 mg (Mw=918.09 gr/mole) of the product, Terpy-PDI(dmp), 84% yield. Mass-spectra and NMR to confirm that the product was obtained as presented in FIG. 15.
Name
Terpy acetylene tributylTin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
6.75 mg
Type
reactant
Reaction Step Three
Quantity
14.65 mg
Type
catalyst
Reaction Step Three
Name
Yield
84%

Synthesis routes and methods II

Procedure details

The chalcone, 2-(4-octyloxycinnamoyl)pyridine (10.9 g) and the pyridinium salt N-(2-pyridylcarbonylmethyl)pyridinium iodide (10.8 g) were combined with 150 ml of methanol, 60 ml of glacial acetic acid and 60 g of ammonium acetate. The resulting mixture was refluxed under argon for 20 hours. After cooling, the precipitate formed was filtered, washed with methanol and recrystallized two times from acetonitrile to yield 7 g of pure terpyridine, mp 101°-102°. To 25 ml of cold oleum in a round bottom flask, 4 g of the pure terpyridine was added in small portions over about 30 minutes. The reaction mixture was allowed to come to room temperature and stirred overnight. The reaction mixture was poured onto ice, filtered; the resulting solid washed with cold water, then ethanol, and dried in vacuo to provide 3.22 g of product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-octyloxycinnamoyl)pyridine
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
pyridinium salt N-(2-pyridylcarbonylmethyl)pyridinium iodide
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
60 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A 0.9 g amount of hydroxymethyl terpyridine tetramer was dissolved in 20 ml of dioxane. Under Argon, 0.12 g of NaH were added and stirred for 15 minutes at room temperature. After adding 0.40 g of epoxide modified silica gel, the temperature was raised to 90° C. for 72 hours. Upon cooling, the mixture was filtered and the silica was washed with a large amount of CH3OH. The product was dried in a vacuum oven at 50° C. for 8 hours. The reaction is shown schematically below:
Name
hydroxymethyl terpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
epoxide
Quantity
0.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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